2,4-Dibromoquinoline

Descripción general

Descripción

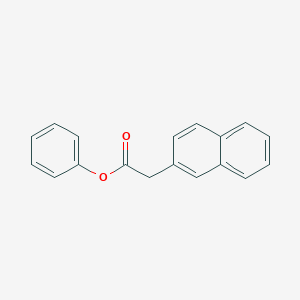

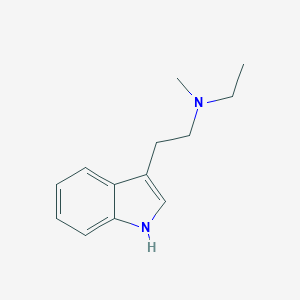

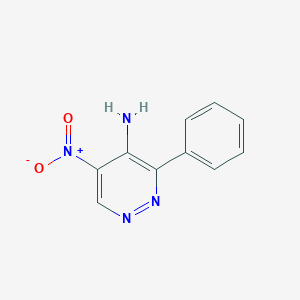

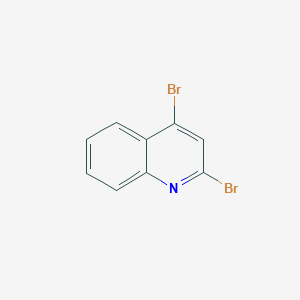

2,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries .

Synthesis Analysis

The synthesis of 2,4-dibromoquinoline has been reported in several studies. For instance, one study describes the synthesis of 2,4-dibromoquinoline from meta-substituted and 3,4-disubstituted anilines . Another study reports the synthesis of 2,4-dibromoquinoline through the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 .Molecular Structure Analysis

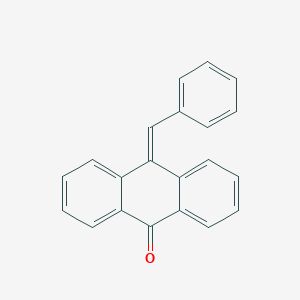

The molecular structure of 2,4-Dibromoquinoline consists of a quinoline core with two bromine atoms attached at the 2 and 4 positions . The InChI key for 2,4-Dibromoquinoline is CYRONKIISXPXER-UHFFFAOYSA-N .Chemical Reactions Analysis

In terms of chemical reactions, 2,4-Dibromoquinoline has been reported to react with hydrogen chloride in acetonitrile to form monosubstitution product quickly and quantitatively . Another study reported the nitration of 2,4-dibromoquinoline at room temperature, leading to two nitrated position isomers .Physical And Chemical Properties Analysis

2,4-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación

2,4-Dibromoquinoline: A Comprehensive Analysis of Scientific Research Applications

Antifungal and Antivirulence Activity: A novel dibromoquinoline compound has been discovered to exhibit potent antifungal and antivirulence activity, targeting metal ion homeostasis. This suggests its potential use in combating fungal infections and inhibiting virulence factors in pathogens .

Medicinal Chemistry: Quinoline motifs, including those in 2,4-Dibromoquinoline, are essential in several pharmacologically active heterocyclic compounds. They have various applications in medicinal chemistry, potentially contributing to the development of new therapeutic agents .

Industrial Chemistry: The structural motif of 2,4-Dibromoquinoline is also significant in industrial chemistry applications, where it may be used in the synthesis of complex molecules for material science or as intermediates in chemical manufacturing processes .

Synthetic Routes Development: 2,4-Dibromoquinoline is involved in the development of greener and more sustainable chemical processes. It serves as a building block in synthetic routes that are environmentally friendly and economically viable .

Computational Chemistry Simulations: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using 2,4-Dibromoquinoline. This highlights its role in computational studies for understanding molecular interactions and dynamics .

Antitumor Activity: Derivatives of quinoline compounds have demonstrated significant antitumor activity. The presence of substituents like the dibromo group on the quinoline ring could influence the efficacy against various cancer cell lines .

Mecanismo De Acción

Target of Action

2,4-Dibromoquinoline is a potent antifungal and anticancer agent . It primarily targets the homeostasis of metal ions . In the context of cancer, it has shown antiproliferative activity against various cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) .

Biochemical Pathways

For instance, it can lead to DNA fragmentation, which is a key step in the process of programmed cell death or apoptosis .

Pharmacokinetics

Its broad-spectrum antifungal activity suggests that it may have good bioavailability .

Result of Action

The primary result of 2,4-Dibromoquinoline’s action is the inhibition of cell proliferation. This is achieved through the induction of apoptosis, as evidenced by DNA fragmentation . In the context of cancer, this can lead to the death of cancer cells and the reduction of tumor size .

Action Environment

The efficacy and stability of 2,4-Dibromoquinoline can be influenced by various environmental factors. While specific studies on 2,4-Dibromoquinoline are limited, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of similar compounds .

Propiedades

IUPAC Name |

2,4-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRONKIISXPXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356453 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromoquinoline | |

CAS RN |

20151-40-0 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2,4-dibromoquinoline in organic synthesis?

A1: 2,4-Dibromoquinoline serves as a versatile building block in organic synthesis, particularly for constructing substituted quinoline derivatives. Its reactivity stems from the two bromine atoms, which can be selectively replaced in various coupling reactions. For instance, it's utilized in palladium-catalyzed carbon-carbon bond formation reactions with terminal acetylenes, leading to the synthesis of alkynylquinolines. [, ]

Q2: How is the structure of products derived from 2,4-dibromoquinoline confirmed?

A3: Various spectroscopic techniques are employed to confirm the structure of products derived from 2,4-dibromoquinoline. For instance, Nuclear Overhauser Effect (nOe) experiments on methoxy derivatives, synthesized via nucleophilic substitution of the bromine atom, have been used to confirm the position of alkyne substituents in 4-alkynyl-2-bromoquinolines. [] Additionally, 1H and 13C NMR spectroscopy, coupled with analysis of JCH coupling constants, provides valuable insights into the substitution patterns and structural features of synthesized compounds. []

Q3: Beyond Sonogashira couplings, are there other notable reactions 2,4-dibromoquinoline undergoes?

A4: Yes, 2,4-dibromoquinoline reacts with hydrogen chloride, a seemingly simple reaction that has been the subject of investigation. [, ] While the specific details of these studies aren't elaborated upon in the provided abstracts, they highlight the ongoing interest in understanding the reactivity of 2,4-dibromoquinoline in various chemical transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.